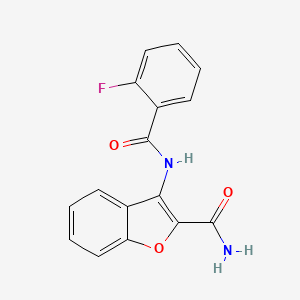

3-(2-Fluorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQXHTWUZVOQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets, contributing to their diverse pharmacological activities.

Mode of Action

Benzofuran derivatives are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The compound likely interacts with its targets, leading to changes at the molecular level that result in these observed effects.

Biochemical Pathways

Benzofuran compounds have been shown to possess strong biological effects, such as antitumor, antibacterial, antioxidative, and antiviral activities. These effects suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Biological Activity

3-(2-Fluorobenzamido)benzofuran-2-carboxamide is a compound that has garnered interest in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and hypolipidemic properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its structural formula can be represented as follows:

he presence of the fluorobenzamide group is significant for its biological activity, influencing interactions with various biological targets.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted the neuroprotective effects of benzofuran derivatives against NMDA-induced excitotoxicity in neuronal cells. Specifically, derivatives with specific substitutions demonstrated significant protection at concentrations as low as 30 μM, comparable to established NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Neuroprotective Effect |

|---|---|---|

| 1f | 30 | Comparable to memantine |

| 1j | 100 | Moderate effect |

Antioxidant Activity

Antioxidant properties were evaluated through in vitro assays measuring reactive oxygen species (ROS) scavenging and lipid peroxidation inhibition. Compounds with methyl (-CH₃) and hydroxyl (-OH) substitutions showed significant antioxidant activity, suggesting that structural modifications can enhance these effects .

Table 2: Antioxidant Activity of Selected Compounds

| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 1f | 70 | 65 |

| 1j | 60 | 50 |

Hypolipidemic Activity

In a study utilizing Triton WR-1339-induced hyperlipidemic rats, novel benzofuran-2-carboxamide derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol levels. The compounds were administered at a dosage of 15 mg/kg body weight, showing promising results compared to the control group .

Table 3: Hypolipidemic Effects of Benzofuran Derivatives

| Compound | Plasma TG Reduction (%) | Total Cholesterol Reduction (%) |

|---|---|---|

| Compound 4 | 45 | 25 |

| Compound 5 | 50 | 30 |

The mechanisms underlying the biological activities of this compound are multifaceted. In neuroprotection, it is believed to modulate excitatory neurotransmission and reduce oxidative stress through ROS scavenging. Additionally, its hypolipidemic effects may be attributed to the modulation of lipid metabolism pathways.

Case Studies

- Neuroprotection in Animal Models : In vivo studies using rat models demonstrated that administration of benzofuran derivatives significantly reduced neuronal damage following excitotoxic injury. These findings support the potential therapeutic use of these compounds in neurodegenerative diseases such as Alzheimer's.

- Lipid Profile Improvement : Another study focused on the impact of benzofuran derivatives on lipid profiles in hyperlipidemic rats, revealing significant improvements in triglyceride and cholesterol levels, which could have implications for cardiovascular health.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Derivatives

Key Observations:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(2-fluorobenzamido)benzofuran-2-carboxamide with high yield and purity?

- Methodological Answer : Multi-step synthesis involving (i) benzofuran-2-carboxylic acid activation using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) to form reactive intermediates, followed by (ii) transamidation with 2-fluoro-substituted benzamide derivatives. Reaction optimization (e.g., temperature, stoichiometry) minimizes side products like regioisomers . Continuous flow reactors can enhance scalability and purity by reducing reaction time and byproduct formation .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselective substitution (e.g., fluorobenzamido group at position 3 of benzofuran) and detect residual solvents .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects trace impurities .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm, optimized via gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorobenzamido moiety in target binding?

- Methodological Answer :

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the fluorobenzamido group and hydrophobic pockets of biological targets (e.g., Fe-binding proteins or kinase domains) .

- Analog Synthesis : Replace fluorine with Cl, OH, or H to assess steric/electronic effects on binding affinity. For example, removing fluorine reduces Fe selectivity in chemosensors .

- Biological Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts induced by structural modifications .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC values)?

- Methodological Answer :

- Source Validation : Cross-check compound purity (HPLC, elemental analysis) and storage conditions (e.g., light sensitivity of fluorinated groups) .

- Assay Standardization : Use common positive controls (e.g., known kinase inhibitors) and cell lines (e.g., HEK293 vs. HeLa) to normalize activity measurements .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers due to synthesis or protocol variability .

Q. How can mechanistic studies differentiate between direct target engagement and off-pathway effects?

- Methodological Answer :

- Chemical Proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins from cell lysates .

- Kinetic Analysis : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish allosteric vs. competitive binding modes .

- Gene Knockdown (CRISPR/Cas9) : Silence putative targets (e.g., AF9/ENL proteins) and assess residual activity to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.